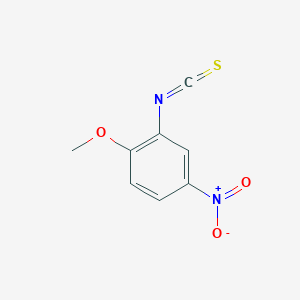

2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE

描述

General Context of Isothiocyanate Chemistry in Organic Synthesis and Biochemical Applications

The isothiocyanate functional group, characterized by the formula R−N=C=S, represents a class of highly reactive organosulfur compounds. wikipedia.org In organic synthesis, isothiocyanates are valued as versatile intermediates, primarily due to the electrophilic nature of the central carbon atom, which readily undergoes attack by various nucleophiles. organic-chemistry.org This reactivity is harnessed in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas, thiadiazoles, and triazoles. nih.govchemrxiv.orguzhnu.edu.ua Common synthetic routes to isothiocyanates involve the reaction of primary amines with reagents like thiophosgene (B130339) or carbon disulfide, followed by a desulfurization step. researchgate.netnih.gov

Biochemically, isothiocyanates are well-known for their presence in cruciferous vegetables (e.g., broccoli, cabbage), where they are stored as stable precursors called glucosinolates. researchgate.netfoodandnutritionjournal.org Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to release isothiocyanates. foodandnutritionjournal.org These natural products and their synthetic analogues have garnered significant attention for their broad range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. foodandnutritionjournal.orgmdpi.comnih.govresearchgate.net Their mechanism of action is often attributed to their ability to covalently modify proteins within cells, particularly by reacting with the nucleophilic side chains of amino acids like cysteine and lysine (B10760008). nih.govjst.go.jp

Significance of Substituted Phenyl Isothiocyanates in Contemporary Research

Within the broader class of isothiocyanates, aryl isothiocyanates, and specifically substituted phenyl isothiocyanates, are of particular interest. The aromatic ring serves as a scaffold that can be functionalized with various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. The nature and position of these substituents profoundly influence the reactivity of the isothiocyanate group and the biological activity of the compound. mdpi.com

For instance, electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards biological nucleophiles and its potency as a covalent modifier. Conversely, electron-donating groups can modulate this reactivity. This ability to systematically alter the molecular structure makes substituted phenyl isothiocyanates valuable tools in medicinal chemistry and drug discovery for developing targeted therapeutic agents. nih.gov Aromatic isothiocyanates have demonstrated particularly strong antimicrobial activity compared to their aliphatic counterparts. foodandnutritionjournal.orgfrontiersin.org

Research Gaps and Objectives for 2-Methoxy-5-nitrophenyl Isothiocyanate Studies

Despite the extensive research into isothiocyanates as a class, this compound remains a largely uncharacterized compound. A thorough review of the scientific literature reveals a significant gap in knowledge regarding its specific properties and potential applications. There is a notable lack of published studies detailing its optimized synthesis, comprehensive spectroscopic characterization, reaction kinetics, and, most importantly, its biological activity profile.

The primary objective for future research on this compound would be to address these gaps. Key goals should include:

Developing and optimizing a reliable synthetic protocol for its preparation.

Performing full spectroscopic analysis (NMR, IR, Mass Spectrometry) to create a definitive reference dataset.

Investigating its reactivity with a range of nucleophiles to quantify the electronic influence of the methoxy (B1213986) and nitro substituents.

Conducting in-vitro screening for potential anticancer and antimicrobial activities to determine if its unique substitution pattern confers advantageous biological properties compared to other known isothiocyanates.

Structure

3D Structure

属性

IUPAC Name |

2-isothiocyanato-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(10(11)12)4-7(8)9-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOHAYVRNBCJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334950 | |

| Record name | 2-Isothiocyanato-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71793-51-6 | |

| Record name | 2-Isothiocyanato-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71793-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Mechanistic Studies of 2 Methoxy 5 Nitrophenyl Isothiocyanate

Electrophilic Nature of the Isothiocyanate Group

The carbon atom of the isothiocyanate group in 2-methoxy-5-nitrophenyl isothiocyanate serves as an electrophile. The electron-withdrawing nitro group (-NO2) at the para position to the isothiocyanate group enhances this electrophilicity. This makes the compound readily reactive towards various nucleophiles.

Nucleophilic Additions and Cyclization Reactions

This compound readily undergoes nucleophilic addition reactions, which are often followed by cyclization to form a variety of heterocyclic compounds. These reactions are of significant interest in synthetic organic chemistry for the preparation of biologically active molecules.

The reaction of isothiocyanates with primary or secondary amines is a well-established method for the synthesis of thiourea (B124793) derivatives. rdd.edu.iqorganic-chemistry.orgscience.gov These thiourea intermediates can then be utilized in cyclization reactions to generate a wide array of heterocyclic systems. nih.govontosight.ai

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea. This initial adduct can then undergo intramolecular cyclization, often promoted by acid or base catalysis, to yield various five- or six-membered heterocyclic rings.

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, can be synthesized from isothiocyanates. The Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of an α-haloketone with a thioamide. While not a direct reaction of this compound, the derived thiourea can be a precursor to the necessary thioamide. Additionally, multicomponent reactions have been developed for the synthesis of thiazoles, which may involve isothiocyanate derivatives. researchgate.netnih.govderpharmachemica.com

Table 1: Examples of Thiazole Synthesis Involving Isothiocyanate Derivatives

| Reactants | Reagents/Conditions | Product | Reference |

| α-haloketone, Thiourea derivative | Heat | 2-Aminothiazole derivative | derpharmachemica.com |

| Aminonitrile, Isothiocyanate | Base | 5-Aminothiazole derivative | researchgate.net |

| 2-(2-benzylidene hydrazinyl)-4-methylthiazole, other components | Three-component reaction | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | nih.gov |

Imidazoles are another class of five-membered heterocycles that can be synthesized using isothiocyanates as starting materials. illinois.edursc.org One common method involves the reaction of an isothiocyanate with an α-amino ketone. The initially formed thiourea can then cyclize to form a 2-mercaptoimidazole (B184291) derivative, which can be further modified.

Table 2: General Scheme for Imidazole (B134444) Synthesis from Isothiocyanates

| Step | Description |

| 1 | Nucleophilic attack of the amino group of an α-amino ketone on the isothiocyanate carbon. |

| 2 | Formation of a thiourea intermediate. |

| 3 | Intramolecular cyclization to form a 2-mercaptoimidazole derivative. |

| 4 | Optional subsequent reactions to modify the imidazole ring. |

The versatility of this compound extends to the synthesis of a broad spectrum of other biologically significant heterocycles.

Thiadiazoles : The reaction of isothiocyanates with hydrazines or their derivatives is a common route to 1,3,4-thiadiazoles. mdpi.comnih.gov The thiosemicarbazide (B42300) formed as an intermediate undergoes cyclization, often under acidic conditions, to yield the thiadiazole ring. mdpi.comekb.eg

Triazoles : Triazoles can be synthesized from isothiocyanates through reaction with compounds containing an N-N bond, such as hydrazides. mdpi.comfrontiersin.orgnih.gov The resulting thiosemicarbazide can be cyclized under basic conditions to form a 1,2,4-triazole-3-thiol. nih.gov

Benzimidazoles : The synthesis of benzimidazoles can involve the reaction of o-phenylenediamines with isothiocyanates. google.comgoogle.comnih.govinstras.com This reaction leads to the formation of a thiourea, which then undergoes cyclization to the benzimidazole-2-thiol.

Oxazolines : While the direct synthesis of oxazolines from isothiocyanates is less common, derivatives of isothiocyanates can be used. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net For instance, a thiourea can be converted to a urea, which can then react with a 1,2-halohydrin to form an oxazoline.

Triazines : Triazines are six-membered heterocyclic rings containing three nitrogen atoms. Their synthesis can be achieved through the cyclotrimerization of nitriles, and isothiocyanates can be used to introduce specific substituents. chim.itresearchgate.netkawachem.co.jp

Oxazines : Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their synthesis can be achieved through various routes, and isothiocyanate-derived intermediates can be employed in some synthetic strategies. nih.govhumanjournals.comactascientific.comderpharmachemica.comresearchgate.net

Table 3: Overview of Heterocycle Synthesis from Isothiocyanates

| Heterocycle | Key Reactant with Isothiocyanate | Intermediate | General Condition for Cyclization |

| Thiadiazoles | Hydrazine/Hydrazide | Thiosemicarbazide | Acidic |

| Triazoles | Hydrazide | Thiosemicarbazide | Basic |

| Benzimidazoles | o-Phenylenediamine | Phenylthiourea | Heat/Acid |

Isothiocyanates react with thiol nucleophiles to form dithiocarbamates. This reaction is analogous to the reaction with amines, with the sulfur atom of the thiol acting as the nucleophile. The resulting dithiocarbamates are themselves versatile intermediates in organic synthesis.

Intramolecular Cyclizations and Rearrangements

While specific studies on the intramolecular cyclizations of this compound are not extensively documented, its structure suggests potential for such reactions, particularly by leveraging the reactivity of the nitro and isothiocyanate groups. A plausible pathway involves the chemical reduction of the nitro group to an amine. This transformation creates a potent intramolecular nucleophile (the amino group) in proximity to the electrophilic isothiocyanate carbon.

The resulting intermediate, 2-amino-4-methoxyphenyl isothiocyanate, could then undergo a rapid intramolecular cyclization. The amino group would attack the isothiocyanate carbon, leading to the formation of a cyclic thiourea derivative, specifically a benzimidazolinethione. This type of reaction, known as reductive cyclization, is a known strategy for synthesizing heterocyclic systems from substituted nitroarenes. ub.eduacs.orgorganic-chemistry.orgnih.gov For instance, base-mediated reductive cyclization of ketones tethered to a nitrobenzene (B124822) moiety is an effective method for creating complex heterocyclic frameworks. ub.eduacs.orgnih.gov

Similarly, studies on other nitro-substituted heterocycles, such as 5-nitro-substituted furans, have demonstrated their capacity for undergoing unusual isomerization and cyclization reactions to form fused ring systems. acs.org These examples from related fields of chemistry support the potential for this compound to serve as a precursor for heterocyclic synthesis via intramolecular cyclization, contingent on the reduction of its nitro group.

Influence of Methoxy (B1213986) and Nitro Substituents on Reactivity

The chemical behavior of the isothiocyanate group in this compound is profoundly influenced by the electronic properties of the methoxy (-OCH₃) and nitro (-NO₂) substituents on the phenyl ring. These groups modulate the electron density of the aromatic system and, consequently, the electrophilicity of the isothiocyanate carbon.

The electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group is a critical determinant of its reactivity towards nucleophiles. youtube.comlibretexts.org In this compound, this electrophilicity is significantly enhanced by the attached aromatic ring's substituents.

The nitro group (-NO₂) , located para to the isothiocyanate group, is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). youtube.comminia.edu.eg This strong electron withdrawal significantly increases the partial positive charge (δ+) on the isothiocyanate carbon, making it a much more potent electrophile and thus more susceptible to nucleophilic attack.

The quantitative impact of these substituents can be understood through Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.

| Substituent | Position Relative to -NCS | Hammett Constant (σp) | Electronic Effect | Impact on Isothiocyanate Carbon |

|---|---|---|---|---|

| -NO₂ | para | +0.78 | Strongly electron-withdrawing | Significantly increases electrophilicity |

| -OCH₃ | ortho | -0.27 (σp value for reference) | Electron-donating (resonance) > Electron-withdrawing (inductive) | Slightly decreases electrophilicity (effect is minor compared to -NO₂) |

Data sourced from established physical organic chemistry datasets. viu.caviu.ca

The large positive σ value for the para-nitro group confirms its powerful electron-withdrawing capability, which is the dominant factor in enhancing the reactivity of the isothiocyanate group in this molecule.

Regioselectivity, the preference for one direction of bond formation over another, is a key aspect of cycloaddition and condensation reactions. For this compound, the electronic landscape created by the substituents would strongly govern the regiochemical outcomes.

In a potential [3+2] cycloaddition reaction, for example with a nitrile oxide (a 1,3-dipole), the isothiocyanate C=S bond acts as the dipolarophile. The regioselectivity of such reactions is often controlled by the frontier molecular orbitals (FMO) of the reactants. researchgate.netrsc.orgresearchgate.net The highly electron-deficient π-system of the C=S bond in this compound, due to the para-nitro group, would make it a strongly electrophilic dipolarophile. This would favor a reaction pathway where the largest orbital coefficient of the dipole's Highest Occupied Molecular Orbital (HOMO) aligns with the largest coefficient of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), which is expected to be on the isothiocyanate carbon. This leads to a predictable regiochemical outcome in the resulting heterocyclic product. nih.gov

In condensation reactions, for instance with an amine, the primary step is the nucleophilic attack of the amine on the electrophilic isothiocyanate carbon to form a thiourea. The regioselectivity is unambiguous as the amine nitrogen will bond to the central carbon of the isothiocyanate. Subsequent intramolecular condensation reactions would depend on other functional groups present in the reacting partner, but the initial addition step is highly regioselective due to the inherent polarity of the isothiocyanate group.

Investigating Isothiocyanate-Mediated Hydrogen Sulfide (B99878) (H₂S) Release Mechanisms

Aryl isothiocyanates have been identified as a class of compounds capable of releasing hydrogen sulfide (H₂S), a significant biological gasotransmitter, upon reaction with biological thiols like cysteine. acs.orgresearchgate.netunipi.it The mechanism involves the formation of an initial adduct, which then undergoes further transformation.

The H₂S-releasing cascade begins with the nucleophilic attack of the sulfhydryl group (-SH) of a thiol, such as L-cysteine, on the highly electrophilic isothiocyanate carbon of this compound. acs.orgnih.gov This rapid and often reversible reaction forms a dithiocarbamate (B8719985) adduct. nih.gov

Reaction Scheme: Adduct Formation R-N=C=S + Cysteine-SH ⇌ R-NH-C(=S)-S-Cysteine (where R = 2-methoxy-5-nitrophenyl)

Given the enhanced electrophilicity of the isothiocyanate carbon due to the nitro group, this initial adduct formation is expected to be particularly favorable for this compound compared to isothiocyanates bearing electron-donating groups.

Following the formation of the dithiocarbamate adduct, mechanistic studies on analogous aryl isothiocyanates have revealed two primary competing reaction pathways, both initiated by an intramolecular cyclization involving the cysteine's amino group. acs.org

H₂S-Releasing Pathway: The amino group of the cysteine moiety attacks the thiocarbonyl carbon of the dithiocarbamate. The resulting tetrahedral intermediate rearranges and fragments, ultimately leading to the slow release of hydrogen sulfide (H₂S) and the formation of a stable cyclic product, 2-(2-methoxy-5-nitrophenylamino)-4,5-dihydrothiazole-4-carboxylic acid.

Major Competing Pathway (No H₂S Release): An alternative cyclization and fragmentation pathway can occur that does not release H₂S. This pathway leads to the cleavage of the C-N bond of the original isothiocyanate, releasing 2-methoxy-5-nitroaniline (B165355) and another cyclic product, raphanusamic acid. For many aryl isothiocyanates, this is the major product pathway. acs.org

The reaction of the closely related 4-nitrophenylisothiocyanate with L-cysteine has been studied, providing a clear model for the expected products and byproducts for this compound. amazonaws.com

| Compound Name | Role in Reaction | Pathway | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound-cysteine adduct | Initial Adduct | Intermediate | 332.05 |

| 2-(2-Methoxy-5-nitrophenylamino)-4,5-dihydrothiazole-4-carboxylic acid | Final Product | H₂S-Releasing | 298.05 |

| Hydrogen Sulfide (H₂S) | Released Product | H₂S-Releasing | N/A (Gas) |

| 2-Methoxy-5-nitroaniline | Byproduct | Competing | 169.06 |

| Raphanusamic Acid | Byproduct | Competing | 164.01 |

The mass-to-charge ratios ([M+H]⁺) are calculated based on the expected molecular formulas and serve as a guide for identification by mass spectrometry.

Structure-Activity Relationships for H₂S Donating Capacity

The capacity of aryl isothiocyanates, including this compound, to donate hydrogen sulfide (H₂S) is intricately linked to their chemical structure. The rate and efficiency of H₂S release are primarily governed by the electronic properties and steric hindrance of the substituents on the aromatic ring. The donation of H₂S from isothiocyanates is triggered by a reaction with L-cysteine. nih.govnih.gov

The generally accepted mechanism involves the formation of an adduct between the isothiocyanate and cysteine. nih.gov This adduct can then undergo intramolecular cyclization through two competing pathways. One pathway leads to the release of an organic amine and raphanusamic acid, while the other, minor pathway, results in the formation of H₂S and a 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid derivative. nih.gov The electronic nature of the substituents on the aryl ring significantly influences the preferred reaction pathway and, consequently, the rate of H₂S release. nih.govnih.gov

Research indicates that the nature of the groups attached to the isothiocyanate function has a strong impact on the rates of H₂S release. nih.gov For instance, compounds with electron-withdrawing groups on the phenyl ring tend to release H₂S at a faster rate. nih.gov This is exemplified by p-nitrophenyl isothiocyanate, which is known to be a relatively fast H₂S donor. nih.gov Conversely, isothiocyanates bearing electron-donating groups are generally considered to be slow H₂S donors. nih.gov

A comprehensive study by Citi et al. evaluated a library of forty-five isothiocyanates to elucidate the structure-activity relationships governing their H₂S releasing properties. cohlife.org The findings from this and other studies allow for a detailed comparison of how different substituents on the phenyl ring affect the maximal concentration of H₂S (Cmax) released in the presence of L-cysteine.

The following table summarizes the H₂S releasing capacity of this compound in comparison to other substituted phenyl isothiocyanates. The data highlights the influence of substituent type and position on H₂S donation.

| Compound Name | Substituents | Maximal H₂S Concentration (Cmax) in µM with L-cysteine |

|---|---|---|

| Phenyl isothiocyanate | -H | Data not available in provided search results |

| p-Nitrophenyl isothiocyanate | -NO₂ (para) | Relatively fast H₂S producer nih.gov |

| p-Methoxyphenyl isothiocyanate | -OCH₃ (para) | Data not available in provided search results |

| p-Chlorophenyl isothiocyanate | -Cl (para) | Data not available in provided search results |

| 4-Carboxyphenyl isothiocyanate | -COOH (para) | Data not available in provided search results |

| 3-Pyridyl-isothiocyanate | 3-pyridyl | Considered a promising H₂S donor cohlife.org |

| Benzylisothiocyanate | -CH₂- | Slow H₂S donor nih.gov |

| Phenethyl isothiocyanate | -CH₂CH₂- | Slow H₂S donor nih.gov |

In addition to electronic effects, steric hindrance can also influence the H₂S donating capacity. Bulky substituents near the isothiocyanate group may hinder the approach of L-cysteine, thereby reducing the rate of adduct formation and subsequent H₂S release.

Iv. Computational and Theoretical Chemistry of 2 Methoxy 5 Nitrophenyl Isothiocyanate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electron distribution and orbital interactions within the 2-methoxy-5-nitrophenyl isothiocyanate molecule. These studies are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, theoretical calculations show that the HOMO is primarily localized over the phenyl ring and the methoxy (B1213986) group, indicating these are the main sites of electron donation. In contrast, the LUMO is predominantly centered on the nitro group (-NO₂) and the isothiocyanate (-NCS) moiety. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbon atom of the isothiocyanate group and at the nitro-substituted aromatic ring. The calculated energy gap points towards a molecule with significant chemical reactivity, prone to engaging in charge-transfer interactions. wolfram.com

Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.15 | Phenyl Ring, Methoxy Group |

| LUMO | -3.42 | Nitro Group, Isothiocyanate Group |

| HOMO-LUMO Gap (ΔE) | 3.73 | - |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. researchgate.net It is an essential tool for predicting how a molecule will interact with other charged or polar species. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

The MEP map of this compound reveals distinct regions of charge polarization. The most negative potential is concentrated around the oxygen atoms of the nitro group and the sulfur atom of the isothiocyanate group, highlighting these as the primary centers for electrophilic interaction. Conversely, a significant region of positive potential is observed around the carbon atom of the isothiocyanate group, confirming it as the principal site for nucleophilic attack. The aromatic protons also exhibit a slight positive potential.

NBO and QTAIM Analyses of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic properties based on the topology of the electron density. QTAIM analysis can characterize the nature of bonding interactions (e.g., covalent vs. ionic) through the properties at bond critical points. In this molecule, QTAIM analysis confirms the covalent nature of the C-N, C-S, and C-C bonds and highlights the polar character of the N-O bonds in the nitro group.

Molecular Dynamics Simulations of Reaction Pathways

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and chemical reactions. rsc.org By simulating the atomic motions over time, MD can elucidate complex reaction mechanisms.

Transition State Characterization and Activation Energy Calculations

The reaction of isothiocyanates often involves nucleophilic addition to the central carbon of the -NCS group. Computational methods can be used to model these reaction pathways, identify the transition state (TS) structures, and calculate the associated activation energies (Ea). The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the reacting species at the moment of bond formation/breaking.

For the reaction of this compound with a model nucleophile (e.g., an amine), calculations show a concerted mechanism where the nucleophile attacks the isothiocyanate carbon while a proton transfer occurs. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. The presence of the electron-withdrawing nitro group is found to lower the activation barrier for nucleophilic attack compared to unsubstituted phenyl isothiocyanate by stabilizing the negative charge buildup in the transition state.

Calculated Activation Energies for Nucleophilic Addition

| Reactant | Nucleophile | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| This compound | Ammonia | 12.5 |

| Phenyl Isothiocyanate | Ammonia | 15.8 |

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent environment can profoundly influence reaction rates and equilibria. chemrxiv.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the simulation. These models are crucial for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry.

Structure-Property Relationships Derived from Theoretical Models

Detailed quantum chemical calculations and extensive theoretical modeling studies specifically for this compound are not widely available in the published scientific literature. However, structure-property relationships can be inferred from theoretical properties calculated using established computational models, such as the Joback and Crippen methods. These models provide estimates of physicochemical properties based on the molecule's structure, offering valuable insights into its behavior and characteristics.

Calculated physicochemical properties provide a quantitative basis for understanding these relationships. For instance, the enthalpy of formation suggests the molecule's stability, while the octanol/water partition coefficient indicates its lipophilicity, a critical factor in its potential interactions within biological systems. These theoretical values, derived from the compound's chemical structure, serve as a foundational tool for predicting its properties.

Below is a table of calculated physicochemical properties for this compound, which helps to establish a quantitative link between its structure and its expected physical behavior. chemeo.com

| Property | Value | Unit | Method |

| Enthalpy of formation (gas, ΔfH°gas) | 146.23 | kJ/mol | Joback |

| Enthalpy of vaporization (ΔvapH°) | 66.44 | kJ/mol | Joback |

| Octanol/Water partition coefficient (logPoct/wat) | 2.338 | Crippen | |

| Water solubility (log10WS) | -3.16 | mol/l | Crippen |

| McGowan's characteristic volume (McVol) | 140.840 | ml/mol | McGowan |

| Normal Boiling Point (Tboil) | 739.29 | K | Joback |

| Critical Pressure (Pc) | 3594.25 | kPa | Joback |

| Critical Temperature (Tc) | 1017.51 | K | Joback |

Protein and Biomolecule Labeling and Modification

The isothiocyanate (-N=C=S) functional group is the key to the molecule's ability to react with and modify various biomolecules. This reactivity makes it a valuable tool in biochemistry and molecular biology for labeling and crosslinking proteins.

The primary reaction mechanism for isothiocyanates involves the formation of a covalent bond with primary amines. nih.gov In proteins, the most accessible primary amines are the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine (B10760008) residues. researchgate.net The reaction between the electrophilic carbon atom of the isothiocyanate group and the nucleophilic amine results in the formation of a highly stable thiourea (B124793) linkage. tdblabs.se This reaction is most efficient under slightly alkaline conditions (pH > 8.5), which ensures that the amine groups are deprotonated and thus more nucleophilic. nih.govresearchgate.net This specific and stable covalent attachment is a cornerstone of protein labeling techniques using isothiocyanate-based reagents like Fluorescein isothiocyanate (FITC). tdblabs.senih.gov

Table 1: Reaction of this compound with Protein Amine Groups

| Reactive Group on Protein | Protein Residue/Location | Resulting Covalent Bond |

|---|---|---|

| Primary Amine (-NH₂) | ε-amino group of Lysine | Thiourea linkage |

In addition to amines, the isothiocyanate moiety can react with other nucleophilic groups, such as the thiol (sulfhydryl) group (-SH) of cysteine residues. nih.gov While the reaction with amines is generally more common for labeling, the interaction with thiols is significant in the context of the compound's biological activity. Some studies on related compounds, such as 2-nitro-5-thiocyanatobenzoic acid, have shown that they can react with thiol groups in proteins, leading to the formation of S-cyano derivatives or mixed disulfides. nih.govnih.gov This reactivity with essential thiol groups on proteins like transcription factors (e.g., the p50 subunit of NF-κB) or enzymes can lead to the modulation of their function. nih.gov

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule, to form a stable conjugate. thermofisher.com Due to its ability to covalently attach to proteins via amine or thiol groups, this compound can be used as a bioconjugation reagent. nih.govnih.gov By attaching this molecule to a protein, antibody, or other biomolecule, researchers can introduce a specific label or tag. This is analogous to the widespread use of FITC for fluorescently labeling antibodies for use in techniques like flow cytometry and immunocytochemistry. nih.gov The nitrophenyl group itself can serve as a hapten for immunological studies or as a component in the synthesis of more complex molecular probes for basic research. nih.gov

In Vitro Biological Activity and Mechanistic Insights

Beyond its utility as a labeling reagent, in vitro studies on isothiocyanates have revealed significant biological activities, particularly in the context of enzyme modulation and anticancer effects.

Isothiocyanates as a class are known to modulate the activity of various enzymes. nih.gov They can inhibit Phase I biotransformation enzymes (e.g., cytochrome P450) and induce Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases), which is a key mechanism in chemoprevention. nih.govresearchgate.net Furthermore, certain isothiocyanates have been identified as potent inhibitors of histone deacetylases (HDACs), which play a critical role in epigenetic regulation. nih.gov

To investigate these interactions at a molecular level, computational methods like molecular docking are employed. jbcpm.com Molecular docking simulates the binding of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor). mdpi.com This analysis predicts the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acids. jbcpm.com Such in silico studies can identify potential enzyme targets and guide further experimental validation.

Table 2: Potential Enzyme Targets for Isothiocyanates and Illustrative Docking Data

| Enzyme Class | Potential Target | Rationale for Interaction | Example Binding Affinity (from related compounds) |

|---|---|---|---|

| Kinases | ErbB2, BRAF, MEK2 | Overexpressed in various cancers; inhibition blocks proliferation pathways. | -8.0 to -9.0 kcal/mol mdpi.com |

| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Inhibition leads to changes in gene expression, inducing cell cycle arrest and apoptosis. nih.gov | Not specified |

| Detoxification Enzymes | Cytochrome P450 (Phase I) | Inhibition can prevent the activation of pro-carcinogens. nih.gov | Not specified |

A substantial body of research demonstrates the anticancer properties of isothiocyanates in various cancer cell lines. nih.govelsevierpure.com The activity of this compound can be inferred from the known mechanisms of related isothiocyanates and nitrophenyl-containing compounds. evitachem.comresearchgate.net These mechanisms are multifaceted and often interconnected, leading to the inhibition of cancer cell growth and induction of cell death. frontiersin.org

Key mechanistic pathways investigated in cell culture models include:

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the key executioner enzymes of apoptosis. frontiersin.orgnih.gov

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net

Inhibition of Signaling Pathways: ITCs have been shown to suppress critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. frontiersin.orgnih.gov

Anti-Angiogenic Effects: In vitro models have shown that isothiocyanates can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov

Studies on various cancer cell lines, such as breast (MCF-7), prostate (LNCaP), lung (A549), and colon (HCT116), have consistently shown the efficacy of isothiocyanates in suppressing cancer cell viability. mdpi.comresearchgate.netfrontiersin.orgmdpi.com

Table 3: Summary of Anticancer Mechanisms of Isothiocyanates in Cell Culture

| Mechanism | Cellular Effect | Key Molecular Targets/Pathways |

|---|---|---|

| Apoptosis Induction | Programmed cell death of cancer cells | Caspase activation, Bax/Bcl-2 ratio modulation frontiersin.org |

| Cell Cycle Arrest | Inhibition of cell division | G2/M phase arrest nih.govresearchgate.net |

| Signal Transduction Inhibition | Suppression of growth and survival signals | PI3K/Akt, NF-κB, MAPKs frontiersin.orgnih.govmdpi.com |

| Anti-Angiogenesis | Inhibition of new blood vessel formation | VEGF, HIF-1α nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-nitro-5-thiocyanatobenzoic acid |

| Allyl isothiocyanate |

| Bax |

| Bcl-2 |

| Benzyl (B1604629) isothiocyanate |

| Cysteine |

| Fluorescein isothiocyanate |

| Glutathione |

| Lysine |

| Phenethyl isothiocyanate |

Anticancer Potential in Cell Culture Models: Mechanistic Investigations

Modulation of Cellular Proteins

There is no specific information available in the surveyed literature regarding the modulation of cellular proteins by this compound. Research on other ITCs has shown that they can covalently modify cellular proteins, often by targeting cysteine residues. This interaction can alter protein function and trigger various cellular responses. However, without specific studies on this compound, it is not possible to identify which proteins it may interact with or the functional consequences of such interactions.

Disruption of Cellular Processes

Specific details on how this compound disrupts cellular processes are not documented. Studies on other isothiocyanates indicate that they can interfere with processes such as cell cycle progression and signal transduction pathways. For instance, some ITCs are known to induce cell cycle arrest, providing a potential mechanism for their observed anti-proliferative effects in cancer cell lines.

Induction of Cell Death Pathways in Vitro

The ability of this compound to induce cell death pathways in vitro has not been specifically reported. Many isothiocyanates are recognized as inducers of apoptosis (programmed cell death) in various cell lines. This is a key mechanism behind their anticancer properties. The process often involves the activation of caspase cascades and the modulation of Bcl-2 family proteins.

Antimicrobial Activity against Pathogens in Laboratory Settings

While the isothiocyanate group is known for its antimicrobial properties, specific data on the efficacy of this compound against fungi and bacteria in laboratory settings are absent from the available literature. Research on other ITCs has demonstrated a broad spectrum of activity against various pathogens. The antimicrobial action is often attributed to the electrophilic nature of the isothiocyanate group, which can react with microbial proteins and enzymes.

Investigation of Molecular Targets and Pathways

Proteomic Profiling of Interacting Proteins in Vitro

No proteomic profiling studies have been published that specifically identify the protein targets of this compound in vitro. Such studies are crucial for understanding the compound's mechanism of action at a molecular level.

Gene Expression Modulation Studies in Model Cellular Systems

There are no available gene expression studies detailing the changes induced by this compound in model cellular systems. Gene expression analyses for other ITCs have revealed their ability to upregulate genes involved in detoxification and antioxidant responses, often through the activation of the Nrf2 signaling pathway.

Receptor Binding and Signaling Pathway Modulation Analyses

A comprehensive review of the scientific literature indicates a notable lack of specific in vitro research focused on the receptor binding and signaling pathway modulation of this compound. Currently, there are no publicly available studies that have characterized the direct interactions of this compound with specific cellular receptors or detailed its influence on intracellular signaling cascades. As a result, the presentation of specific research findings and data tables on these aspects is not possible.

While data for this compound is unavailable, the broader class of isothiocyanates has been studied for their effects on various signaling pathways. It is important to note that the following information is general to the isothiocyanate class and has not been specifically demonstrated for this compound. The unique substitution pattern of the methoxy and nitro groups on the phenyl ring is expected to confer distinct biological activities that can only be determined through direct experimental investigation.

Isothiocyanates, as a group, are known to modulate multiple signaling pathways that are crucial in cellular processes such as inflammation, apoptosis, and cell cycle regulation. nih.gov These interactions are believed to be central to their observed biological effects, including chemopreventive and anti-inflammatory properties. nih.govnih.gov

Key pathways that are generally modulated by some isothiocyanates include:

Nuclear Factor-kappa B (NF-κB) Signaling: Several isothiocyanates have been shown to inhibit the NF-κB signaling pathway, which plays a pivotal role in the regulation of inflammatory and immune responses. nih.govresearchgate.net

Nrf2 Signaling Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a common mechanism for some isothiocyanates. nih.gov This pathway is a key regulator of the cellular antioxidant response.

Apoptosis and Cell Cycle Control: Various isothiocyanates have been found to influence the signaling pathways that govern programmed cell death (apoptosis) and the cell cycle, which are critical in the context of cancer research. nih.gov

Due to the absence of specific data, a detailed analysis of receptor binding and signaling pathway modulation for this compound cannot be provided. Further research is necessary to elucidate the specific molecular targets and biochemical mechanisms of this particular compound.

Conclusion

2-Methoxy-5-nitrophenyl isothiocyanate is a compound that stands at the intersection of well-established isothiocyanate chemistry and unexplored potential. Its structure, featuring a highly electrophilic isothiocyanate group activated by a nitro substituent, suggests significant utility as a synthetic intermediate for novel heterocyclic compounds. Furthermore, based on the extensive research into related substituted phenyl isothiocyanates, it possesses a high potential for significant biological activity as an anticancer or antimicrobial agent through its action as a covalent protein modifier.

However, the compound remains largely uncharacterized in the scientific literature. This presents a clear opportunity for future research to focus on its synthesis, full chemical characterization, and comprehensive biological evaluation. Such studies are essential to unlock the potential of this unique molecule and to determine its place within the vast and pharmacologically important family of isothiocyanates.

Vi. Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Analogues and Derivatives of 2-Methoxy-5-nitrophenyl Isothiocyanate

The synthesis of analogues of this compound is a key strategy to modulate its physicochemical properties and biological functions. This is typically achieved by modifying the phenyl ring, altering the isothiocyanate group, or conjugating the molecule to larger carriers.

Modifications to the phenyl ring are fundamental to SAR studies, as they directly influence the electronic environment and steric profile of the molecule.

Positional Isomerism : The relative positions of the methoxy (B1213986), nitro, and isothiocyanate groups on the phenyl ring are critical determinants of biological activity. For instance, studies on nitrophenols and methoxyphenyl ITCs have shown that altering the substituent position significantly impacts acidity, electrochemical properties, and interaction with biological targets like enzymes. nih.govbyjus.comnih.gov The ortho, meta, and para arrangements affect the molecule's dipole moment and its ability to form hydrogen bonds, which can alter its binding affinity to receptor sites. quora.com For example, 2-methoxyphenyl ITC was found to be a superior inhibitor of acetylcholinesterase, whereas 3-methoxyphenyl (B12655295) ITC showed better inhibition of butyrylcholinesterase. nih.gov

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) at various positions on the phenyl ring is a common strategy to enhance biological activity. Halogens can increase lipophilicity, facilitating passage through cell membranes, and can act as hydrogen bond acceptors. The synthesis of halogenated phenylcyanoacrylates, which involves similar precursors to ITCs, demonstrates the feasibility of incorporating halogens alongside methoxy and nitro groups to create a diverse library of compounds for screening. chemrxiv.orgchemrxiv.org

Diverse Electronic Substituents : The electronic nature of substituents profoundly affects the reactivity of the phenyl ring and the isothiocyanate group. The existing methoxy group (-OCH₃) is an electron-donating group that activates the ring towards electrophilic substitution, directing incoming groups to ortho and para positions. byjus.comlumenlearning.com Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the ring and directs substitution to the meta position. quora.comlibretexts.org SAR studies often involve synthesizing analogues where these groups are replaced by other electron-donating (e.g., -CH₃, -OH) or electron-withdrawing (e.g., -CN, -CF₃) substituents to fine-tune the electronic properties and thereby modulate biological efficacy. nih.govlumenlearning.com

| Modification Type | Example Substituent | Rationale / Predicted Effect | Supporting Evidence Principle |

|---|---|---|---|

| Positional Isomerism | Moving -OCH₃ or -NO₂ to different positions | Alters steric hindrance and electronic interactions, affecting enzyme-binding selectivity. | Different isomers of methoxyphenyl ITC show varied selectivity for acetylcholinesterase vs. butyrylcholinesterase. nih.gov |

| Halogenation | -Cl, -F, -Br | Increases lipophilicity, enhances membrane permeability, and can introduce new bonding interactions. | Synthesis of halogenated phenyl derivatives is a well-established method for creating diverse chemical libraries. chemrxiv.orgchemrxiv.org |

| Electronic Modification (Donating) | -OH, -CH₃ | Increases electron density in the ring, potentially altering redox properties and metabolic stability. | Electron-donating groups like -OH activate the benzene (B151609) ring towards electrophilic substitution. byjus.comlumenlearning.com |

| Electronic Modification (Withdrawing) | -CN, -CF₃ | Decreases electron density, increasing the electrophilicity of the isothiocyanate carbon and potentially enhancing reactions with nucleophiles. | Electron-withdrawing groups like -CN and -CF₃ alter the reduction pathway and stability of resulting radical anions in nitrophenols. nih.gov |

The isothiocyanate (-N=C=S) group is a highly reactive electrophile, readily forming covalent bonds with nucleophiles such as the thiol groups of cysteine residues in proteins. A primary derivatization strategy involves reacting the ITC with various nucleophiles to form more stable thiourea (B124793) or thiocarbamate derivatives. This approach can be used to create prodrugs or to permanently label target proteins. For example, reacting this compound with primary or secondary amines yields substituted thioureas, while reaction with alcohols produces thiocarbamates. These modifications can alter the molecule's solubility, stability, and selectivity for its biological targets.

Attaching this compound to polymers or nanoparticles is an advanced strategy aimed at improving drug delivery, enhancing bioavailability, and achieving targeted release. The isothiocyanate group can react with amine-functionalized polymers or nanocarriers to form stable thiourea linkages. This conjugation can increase the solubility of hydrophobic ITC molecules, prolong their circulation time in the body, and potentially target them to specific tissues or cells, such as tumors. While specific examples for this compound are not extensively documented in readily available literature, the principle has been applied to other isothiocyanates for creating drug delivery systems and functionalized materials.

In Vitro Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

SAR analysis systematically correlates the chemical structure of the synthesized analogues with their in vitro biological activity. This process is essential for identifying the key molecular features responsible for the desired therapeutic effect and for guiding the design of more potent and selective compounds.

The reactivity of the isothiocyanate group is heavily influenced by the electronic properties of the substituents on the phenyl ring.

Electronic Effects : Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the central carbon atom in the isothiocyanate moiety. lumenlearning.comlibretexts.org This heightened reactivity can lead to faster covalent modification of target proteins. Conversely, electron-donating groups like the methoxy group can decrease this reactivity. byjus.comlumenlearning.com The balance between these effects determines the compound's potency and potential for off-target reactions. Studies on substituted nitrophenols have confirmed that the inductive effect of substituents in the meta position relative to the nitro group directly determines electrochemical properties. nih.gov

Positional Effects : The position of these substituents dictates the distribution of electron density across the aromatic ring. quora.com A methoxy group at the ortho or para position can donate electron density through resonance, potentially counteracting the withdrawing effect of the nitro group. byjus.com This interplay is crucial for selectivity. A particular arrangement of substituents may orient the molecule perfectly within the binding pocket of a target enzyme, enhancing selectivity, while a different isomeric form may fail to bind effectively or may bind to other proteins, leading to off-target effects. nih.gov

SAR studies have established clear links between the structure of isothiocyanates and their biological activities.

Enzyme Inhibition : The inhibitory potency of ITCs against enzymes is often related to their structure. For example, in a series of arylalkyl isothiocyanates evaluated for their ability to inhibit 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) metabolism, longer alkyl chains between the phenyl ring and the ITC group increased inhibitory activity. oup.comoup.com Specifically, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were more potent inhibitors than phenethyl isothiocyanate (PEITC). oup.comoup.com This suggests that lipophilicity and the ability to reach a hydrophobic active site are key determinants of potency. researchgate.net Similarly, the position of a methoxy group on phenyl isothiocyanate derivatives was shown to be critical for their selectivity in inhibiting cholinesterase enzymes. nih.gov

Anticancer Activity : The anticancer effects of ITCs, such as the induction of cell cycle arrest and apoptosis, are strongly structure-dependent. frontiersin.orgmdpi.com Studies on various ITC analogues have demonstrated that modifications to the aromatic ring can significantly enhance cytotoxicity against cancer cell lines. eurekaselect.comnih.gov For example, a study on diisothiocyanates found that aliphatic and benzylic linkers between two ITC groups resulted in higher cytotoxicity to A549 non-small cell lung cancer cells compared to aromatic linkers. eurekaselect.com The presence of the nitro group on the phenyl ring is often associated with enhanced anticancer activity in various classes of compounds. researchgate.net In tubulin polymerization inhibition assays, benzyl (B1604629) isothiocyanate (BITC) was a more potent inhibitor than phenethyl isothiocyanate (PEITC), demonstrating that even a small change in structure can significantly impact a specific anticancer mechanism. nih.gov

| Structural Feature | Observed Effect on In Vitro Activity | Example / Study Finding | Mechanism |

|---|---|---|---|

| Increased Alkyl Chain Length (Arylalkyl ITCs) | Increased inhibition of NNK-metabolizing enzymes. | 6-phenylhexyl ITC > 4-phenylbutyl ITC > phenethyl ITC. oup.comoup.comresearchgate.net | Higher lipophilicity enhances binding to hydrophobic enzyme active sites. researchgate.net |

| Positional Isomerism (-OCH₃ group) | Differential inhibition of cholinesterase enzymes. | 2-Methoxyphenyl ITC is more potent against acetylcholinesterase; 3-methoxyphenyl ITC is more potent against butyrylcholinesterase. nih.gov | Altered orientation within the enzyme's binding pocket leads to selective interactions. |

| Presence of Benzyl Group vs. Phenethyl Group | Enhanced tubulin polymerization inhibition. | Benzyl isothiocyanate (BITC) is a stronger inhibitor than phenethyl isothiocyanate (PEITC). nih.gov | The specific structure of BITC allows for more effective interaction with cysteine residues on tubulin. |

| Presence of Nitro Group | Often associated with potent anticancer activity. | Various nitrophenyl-containing heterocyclic compounds demonstrate significant cytotoxic activity against cancer cell lines. researchgate.net | The strong electron-withdrawing nature of the nitro group can enhance reactivity and interactions with biological targets. |

Development of Novel Isothiocyanate Scaffolds for Research Applications

The inherent reactivity of the isothiocyanate group has been harnessed to develop a variety of research tools, including molecular probes and scaffolds for focused libraries. These tools are instrumental in studying biological processes and for the discovery of new bioactive molecules.

Fluorescent Probes:

Isothiocyanates are frequently employed in the development of fluorescent probes for detecting biologically relevant molecules and enzymes. nih.govrsc.org The isothiocyanate group can act as a recognition site or a reactive handle to attach a fluorophore to a targeting moiety. For instance, a common strategy involves the reaction of an isothiocyanate with an amine-containing fluorophore to create a stable thiourea linkage. This approach has been used to develop probes for various applications, including the detection of thiophenols and disease-related enzymes. rsc.orgmdpi.com

In the context of this compound, this compound could potentially be used to develop fluorescent probes. The isothiocyanate group can be reacted with a fluorescent amine to generate a probe. The nitro group on the phenyl ring is an electron-withdrawing group, which can influence the photophysical properties of the resulting fluorophore, potentially leading to changes in fluorescence upon binding to a target.

Table 1: Examples of Isothiocyanate-Based Fluorescent Probe Strategies

| Probe Design Strategy | Target Analyte | Principle of Detection | Potential Application with this compound |

|---|---|---|---|

| Reaction with Fluorogenic Amines | Thiols, Amines | The reaction of the isothiocyanate with the target analyte containing a primary or secondary amine results in the formation of a fluorescent thiourea derivative. | Development of probes for detecting specific amino acids or proteins. |

| Quenching-Release Mechanism | Enzymes | An isothiocyanate-containing quencher is attached to a fluorophore via an enzyme-cleavable linker. Enzymatic cleavage releases the quencher, restoring fluorescence. | Design of probes for monitoring the activity of specific proteases or other enzymes. |

| Intramolecular Charge Transfer (ICT) Modulation | Metal Ions | The isothiocyanate is part of a larger molecule where binding of a metal ion alters the ICT process, leading to a change in fluorescence. | Creation of sensors for biologically important metal cations. |

Privileged Scaffolds in Medicinal Chemistry:

Isothiocyanates are key intermediates in the synthesis of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. rsc.org One such scaffold is the thiohydantoin ring system, which is found in several medicinally important molecules. acs.org The synthesis of thiohydantoins can be achieved through the reaction of an isothiocyanate with an α-amino acid. acs.org This reaction is robust and can be adapted for the construction of diverse thiohydantoin libraries for drug discovery. acs.org

The use of this compound in such synthetic schemes would allow for the introduction of the 2-methoxy-5-nitrophenyl moiety into a thiohydantoin scaffold. The electronic properties of the methoxy and nitro groups could then be explored for their influence on the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies of such derivatives would involve systematically varying these substituents to optimize binding affinity and selectivity for a particular biological target.

Structure-Activity Relationship (SAR) Studies:

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related aryl isothiocyanates can be informative. SAR studies on arylalkyl isothiocyanates have shown that the nature and position of substituents on the aromatic ring, as well as the length of the alkyl chain connecting the ring to the isothiocyanate group, significantly impact biological activity. nih.govresearchgate.net

For derivatives of this compound, key areas for SAR exploration would include:

Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with a hydroxyl group could modulate the compound's lipophilicity and hydrogen bonding potential.

Derivatization of the Isothiocyanate Group: As previously discussed, the reaction of the isothiocyanate with various amines to form a library of thiourea derivatives is a primary derivatization strategy. researchgate.netmdpi.commdpi.com The diverse functionalities that can be introduced via the amine component allow for a broad exploration of the chemical space and the identification of key interactions with biological targets.

Table 2: Potential Derivatization Strategies for this compound and their Rationale for SAR Studies

| Derivatization Site | Modification Strategy | Rationale for SAR |

|---|---|---|

| Isothiocyanate Group | Reaction with a diverse panel of primary and secondary amines to form thioureas. | To explore the impact of steric bulk, charge, and hydrogen bonding capabilities of the substituent on biological activity. |

| Nitro Group | Reduction to an amino group, followed by acylation or alkylation. Replacement with other electron-withdrawing or electron-donating groups. | To probe the influence of electronic effects on the phenyl ring on target binding and reactivity. |

| Methoxy Group | Demethylation to a hydroxyl group. Replacement with other alkoxy groups. | To investigate the role of hydrogen bonding and lipophilicity at this position. |

| Aromatic Ring | Introduction of additional substituents. | To explore the effects of steric hindrance and to identify other potential interaction points with a biological target. |

Vii. Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-methoxy-5-nitrophenyl isothiocyanate by examining the interaction of the molecule with electromagnetic radiation. Different regions of the spectrum provide specific information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the methoxy group and meta to the nitro group is expected to be a doublet. The proton ortho to the nitro group and meta to the methoxy group would likely appear as a doublet of doublets. Finally, the proton meta to both the isothiocyanate and nitro groups would be a doublet. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methoxy carbon, and one for the isothiocyanate carbon (-N=C=S). The chemical shift of the isothiocyanate carbon is particularly characteristic and appears far downfield. The aromatic carbons will have shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and isothiocyanate groups.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, is highly informative for nitrogen-containing compounds. The isothiocyanate group (-NCS) has a characteristic chemical shift that is significantly different from other nitrogen functional groups, typically appearing around -275 ppm relative to a standard like nitromethane. rsc.org The nitro group (NO₂) also has a distinct resonance in the ¹⁵N NMR spectrum.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (ortho to -OCH₃) | ~7.1-7.3 (d) | - |

| Ar-H (ortho to -NO₂) | ~8.0-8.2 (dd) | - |

| Ar-H (meta to -OCH₃, -NO₂) | ~7.8-8.0 (d) | - |

| -OCH₃ | ~3.9 (s) | ~56 |

| Ar-C (ipso to -OCH₃) | - | ~155-160 |

| Ar-C (ipso to -NCS) | - | ~125-130 |

| Ar-C (ipso to -NO₂) | - | ~140-145 |

| Ar-C | - | ~110-130 (3 signals) |

| -N=C=S | - | ~130-140 |

Note: Predicted values are based on standard functional group effects and data for analogous structures. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is expected to show several characteristic absorption bands. The most prominent of these is the strong, sharp, and broad absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S), which typically appears in the 2140-2080 cm⁻¹ region. The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. libretexts.org Other key signals include C-H stretches from the aromatic ring and the methoxy group, and the C-O stretch of the aryl ether.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2140 - 2080 | Strong, Broad |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl C-H (-OCH₃) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |

| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern. The molecular formula for this compound is C₈H₆N₂O₃S, giving it a molecular weight of approximately 210.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210.

The fragmentation of this molecule is expected to follow predictable pathways based on its functional groups. A very common fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂, 46 Da), which would result in a significant fragment ion at m/z 164. Other potential fragmentations include the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z 195, or the loss of a methoxy radical (•OCH₃, 31 Da) to yield an ion at m/z 179.

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 210 | [C₈H₆N₂O₃S]⁺ | Molecular Ion (M⁺) |

| 195 | [M - CH₃]⁺ | Loss of a methyl radical |

| 179 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 164 | [M - NO₂]⁺ | Loss of a nitro group |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound—the nitrated benzene ring and the isothiocyanate group—are expected to produce strong absorptions in the UV region. Aromatic nitro compounds typically exhibit two main absorption bands resulting from π → π* and n → π* electronic transitions. The high-energy π → π* transitions of the benzene ring are expected below 250 nm, while the presence of the nitro and methoxy groups will likely cause a bathochromic (red) shift of these absorptions to longer wavelengths, potentially into the 250-400 nm range. These strong absorption characteristics make UV-Vis detection a suitable method for quantification, particularly as a detector for HPLC.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analysis. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature and moderate polarity, this compound can be effectively retained and separated from more polar or less polar impurities. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks detected, typically using a UV-Vis detector set at one of the compound's absorption maxima.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water), often with an acid modifier like 0.1% formic acid or trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at an absorption maximum (e.g., ~254 nm or ~320 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, a gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred method, providing both retention time data for identification and mass spectra for structural confirmation.

The operational parameters for the GC analysis of aromatic isothiocyanates, including this compound, are critical for achieving good resolution and sensitivity. A capillary column, such as one coated with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane, is typically employed. The retention time of a compound is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of the analyte. For aromatic isothiocyanates, a temperature-programmed analysis is often utilized to ensure efficient separation of components with different boiling points.

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Isothiocyanates

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and versatile separation technique used for the identification and purification of compounds. For this compound, TLC on silica (B1680970) gel plates is a common method for monitoring reaction progress or assessing purity.

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase is crucial for achieving good separation. For aromatic isothiocyanates, a mixture of nonpolar and moderately polar solvents is often effective. For instance, a mobile phase consisting of a hexane-ethyl acetate (B1210297) or toluene-ethyl acetate mixture can provide good resolution.

The position of the compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific stationary and mobile phases used. Visualization of the spots can be achieved under UV light (254 nm), as the aromatic nitro group will quench the fluorescence of the indicator on the TLC plate. Alternatively, staining with a suitable reagent can be employed. For isothiocyanates, derivatization to a thiourea (B124793) followed by spraying with Grote's reagent, which produces a blue spot, can be a specific detection method researchgate.net.

Table 2: Exemplary TLC Systems for Aromatic Isothiocyanates

| Stationary Phase | Mobile Phase (v/v) | Rf Value (Illustrative) |

| Silica Gel 60 F254 | Hexane (B92381):Ethyl Acetate (7:3) | 0.45 |

| Silica Gel 60 F254 | Toluene:Ethyl Acetate (9:1) | 0.60 |

| Silica Gel 60 F254 | Chloroform:Methanol (9.5:0.5) | 0.75 |

Advanced Techniques for Mechanistic and Interaction Studies

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of a compound.

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of structurally similar compounds, such as 4-allyl-2-methoxy-6-nitrophenol, provides insights into the expected solid-state conformation. In the crystal lattice of such substituted aromatic compounds, the cohesion is often ensured by a network of intermolecular hydrogen bonds and π–π stacking interactions between the aromatic rings researchgate.net. For this compound, one would expect the nitro group and the methoxy group to influence the crystal packing through dipole-dipole interactions and potential weak hydrogen bonds. The isothiocyanate group itself can also participate in intermolecular interactions. The determination of the crystal structure would involve growing a single crystal of the compound and analyzing it using a diffractometer.

Table 3: Hypothetical Crystallographic Data for a Substituted Nitrophenyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) ** | 105.2 |

| Volume (ų) | 985 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.42 |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. It is a powerful tool for studying the binding kinetics and affinity of small molecules, such as this compound, to target proteins or other biomolecules.

In a typical SPR experiment, a protein of interest is immobilized on a sensor chip surface. A solution containing the small molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of the bound analyte.

The resulting data, presented as a sensorgram, allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. SPR is particularly valuable for screening potential inhibitors and for characterizing the mechanism of interaction. While specific SPR studies involving this compound are not prevalent in the literature, the technique is broadly applicable to isothiocyanates, which are known to react with proteins, often through covalent modification of amino acid residues.

Table 4: Representative Kinetic and Affinity Parameters from an SPR Experiment

| Analyte (Isothiocyanate) | Ligand (Target Protein) | ka (M-1s-1) | kd (s-1) | KD (nM) |

| Compound X | Enzyme Y | 1.5 x 104 | 3.2 x 10-3 | 213 |

| Compound A | Receptor B | 5.8 x 105 | 1.1 x 10-4 | 0.19 |

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of ligand-target interactions, providing a complete thermodynamic profile of the interaction in a single experiment.

In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the target molecule (e.g., a protein) in a sample cell. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to target. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can also be calculated.